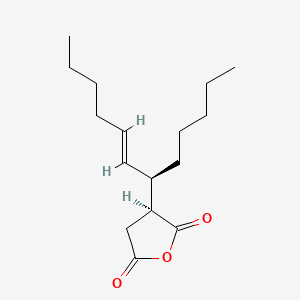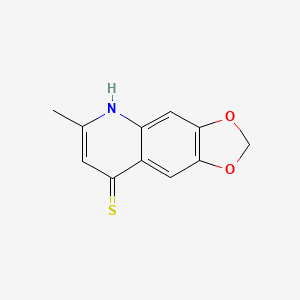
6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . This compound is characterized by the presence of a quinoline core structure fused with a dioxolo ring and a methyl group at the 6th position, along with a hydrosulfide group at the 8th position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylquinoline with a dioxolo precursor in the presence of a suitable catalyst to form the dioxoloquinoline core. The hydrosulfide group is then introduced through a thiolation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline core or the dioxolo ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl(1,3)dioxolo(4,5-g)quinoline-8-thiol
- 6-Methyl(1,3)dioxolo(4,5-g)quinoline-8-sulfone
- 6-Methyl(1,3)dioxolo(4,5-g)quinoline-8-oxide
Uniqueness
6-Methyl(1,3)dioxolo(4,5-g)quinolin-8-yl hydrosulfide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its hydrosulfide group, in particular, allows for unique interactions and transformations compared to its analogs .
Properties
CAS No. |
91918-89-7 |
|---|---|
Molecular Formula |
C11H9NO2S |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
6-methyl-5H-[1,3]dioxolo[4,5-g]quinoline-8-thione |
InChI |
InChI=1S/C11H9NO2S/c1-6-2-11(15)7-3-9-10(14-5-13-9)4-8(7)12-6/h2-4H,5H2,1H3,(H,12,15) |
InChI Key |
HZRZFQMPJGRYNC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=S)C2=CC3=C(C=C2N1)OCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 14-methyl-16-oxo-8,12-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaene-13-carboxylate](/img/structure/B12691850.png)
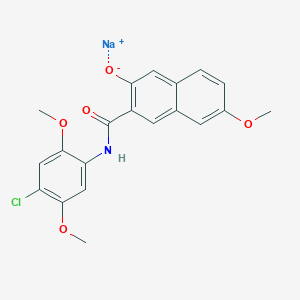
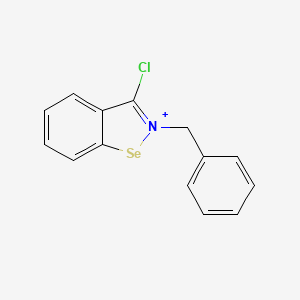

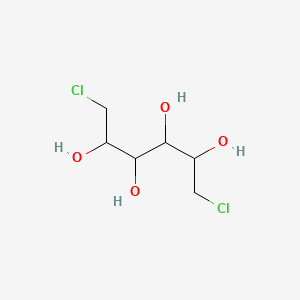

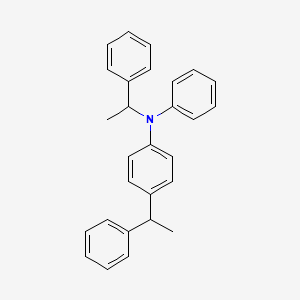

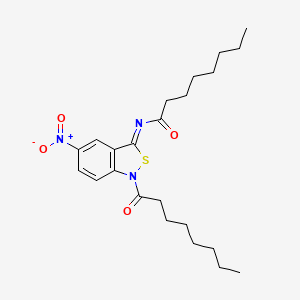
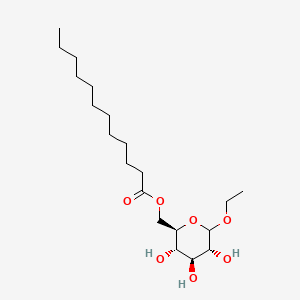

![5-[(4-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine](/img/structure/B12691941.png)

